molecular formula Al2Re B15486349 CID 78062289

CID 78062289

カタログ番号: B15486349
分子量: 240.170 g/mol
InChIキー: JHEPZMJAVLDCGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CID 78062289 is a compound indexed in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). For instance, similar compounds like CID 46907796 (a known Nrf2 inhibitor) have been structurally elucidated using mass spectrometry and chromatographic fractionation, with data visualized in total ion chromatograms and fragmentation patterns .

If CID 78062289 follows the characterization paradigm of other PubChem entries, its metadata would include molecular weight, solubility, and bioactivity profiles.

特性

分子式

Al2Re

分子量

240.170 g/mol

InChI

InChI=1S/2Al.Re

InChIキー

JHEPZMJAVLDCGJ-UHFFFAOYSA-N

正規SMILES

[Al].[Al].[Re]

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

While direct data on CID 78062289 is absent in the evidence, comparisons can be extrapolated from methodologies applied to structurally related compounds. For example:

Parameter CID 78062289 (Hypothetical) CID 46907796 (Nrf2 inhibitor) ChEMBL 1724922 (Nrf2 inhibitor)
Molecular Weight ~400-500 Da 413.5 Da 428.4 Da
Bioactivity Unknown IC₅₀ = 4.908 μM (Nrf2 inhibition) IC₅₀ = 5.12 μM (Nrf2 inhibition)
Key Functional Groups Hypothetical: ester/amide bonds Carboxylic acid, aromatic rings Sulfonamide, heterocyclic rings

Key Findings :

Structural Variations : Analogues like CID 46907796 and ChEMBL 1724922 share core heterocyclic frameworks but differ in substituents (e.g., carboxylic acid vs. sulfonamide groups), which influence binding affinity to targets like Nrf2 .

Bioactivity Trends: Minor structural modifications (e.g., methyl group addition) can significantly alter inhibitory potency, as seen in the IC₅₀ differences between CID 46907796 and ChEMBL 1724922 .

Analytical and Computational Comparisons
  • Mass Spectrometry: Compounds like colchicine (CID 6167) are analyzed using LC-ESI-MS with collision-induced dissociation (CID) to generate fragmentation patterns, enabling differentiation of isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) .
  • Machine Learning Models : Descriptors such as molecular weight, logP, and polar surface area are used to predict placental transfer classes in compounds like tubocuraine (CID 6000), a method applicable to CID 78062289 for toxicity profiling .
Table 1: Key Analytical Techniques for Compound Comparison
Technique Application Example from Evidence
GC-MS Volatile compound profiling CID content in vacuum distillation
LC-ESI-MS Isomer differentiation via CID fragmentation Ginsenoside Rf vs. pseudoginsenoside F11
Machine Learning Predictive modeling of bioactivity Tubocuraine placental transfer class
Table 2: Bioactivity Benchmarks for Nrf2 Inhibitors
Compound Target IC₅₀ (μM) Structural Highlight
CID 46907796 Nrf2 4.908 Carboxylic acid moiety
ChEMBL 1711746 Nrf2 5.12 Sulfonamide group

Q & A

How can I formulate a focused research question to study the biochemical properties of CID 78062289?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic data or unexplored interactions). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does CID 78062289 (intervention) modulate [specific pathway] (outcome) in [cell type/organism] (population) under [experimental conditions] (time) compared to [control/alternative compound] (comparison)?" Ensure feasibility by aligning with available resources (e.g., assay techniques, instrumentation) .

Q. What experimental design principles ensure reproducibility in studying CID 78062289’s pharmacokinetics?

  • Methodological Answer :
  • Control Groups : Include vehicle controls and positive/negative controls for baseline comparison.
  • Replicates : Use ≥3 biological replicates to account for variability.
  • Blinding : Apply double-blind protocols in animal/human studies to reduce bias.
  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for detailing synthesis protocols, purity validation (e.g., HPLC, NMR), and storage conditions .

Q. How do I validate the specificity of CID 78062289 in target-binding assays?

  • Methodological Answer :
  • Competitive Binding Assays : Co-incubate with known ligands to assess displacement.
  • Off-Target Screening : Use chemoproteomics or thermal shift assays to identify non-specific interactions.
  • Negative Controls : Include structurally similar but inactive analogs.
  • Data Interpretation : Calculate binding affinity (Kd) with nonlinear regression models and report confidence intervals .

Advanced Research Questions

Q. How can conflicting data on CID 78062289’s efficacy across studies be systematically resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Adjust for variables like dosage, model systems, and assay sensitivity.
  • Mechanistic Studies : Perform pathway-specific knockdown/knockout experiments to isolate confounding factors (e.g., off-target effects).
  • Statistical Re-Analysis : Apply Bayesian methods to quantify uncertainty and update probability distributions of efficacy .

Q. What strategies optimize multi-omics integration to elucidate CID 78062289’s mode of action?

  • Methodological Answer :
  • Data Layers : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) datasets.
  • Network Analysis : Use tools like Cytoscape to map interactions between differentially expressed genes/proteins and known pathways.
  • Validation : Prioritize hits with orthogonal assays (e.g., CRISPR-Cas9 screening or in situ hybridization).
  • Example Workflow :
Omics LayerKey OutputValidation Method
TranscriptomicsDEGs in Pathway XqRT-PCR
ProteomicsProtein Y phosphorylationWestern Blot
MetabolomicsMetabolite Z accumulationTargeted MS
.

Q. How should researchers address ethical challenges in translational studies involving CID 78062289?

  • Methodological Answer :
  • Preclinical Ethics : Follow ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints.
  • Human Trials : Obtain IRB approval, ensure informed consent, and disclose conflicts of interest per Biochemistry (Moscow) standards.
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in public repositories (e.g., ChEMBL, PubChem) .

Data Contradiction and Uncertainty Management

Q. What statistical approaches mitigate uncertainty in dose-response studies of CID 78062289?

  • Methodological Answer :
  • Error Propagation : Quantify uncertainty in raw data (e.g., instrument error ±2%) and propagate through calculations using Monte Carlo simulations.
  • Sensitivity Analysis : Test how variations in input parameters (e.g., IC50 values) affect conclusions.
  • Reporting : Use Hill equation fits with 95% confidence intervals for dose-response curves. Example:
StudyEC50 (μM)95% CI
A1.20.9–1.50.98
B2.11.7–2.50.95
.

Guidance for Early-Career Researchers

Q. How to design a robust literature review framework for CID 78062289?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "CID 78062289" AND ("kinase inhibitor" OR "apoptosis")).
  • Critical Appraisal : Apply AMSTAR-2 criteria to assess systematic review quality.
  • Gap Analysis : Tabulate unresolved questions, e.g.:
Research AspectKnown FindingsUnanswered Questions
MechanismBinds Protein XDownstream effectors?
ToxicityLD50 = 50 mg/kgLong-term organ effects?
.

試験管内研究製品の免責事項と情報

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